molecular formula C13H16N2O4 B2874081 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351633-12-9

2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2874081
CAS No.: 1351633-12-9
M. Wt: 264.281
InChI Key: FDLXTCDZYQKBKJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the 2-methoxyphenoxy group. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxyphenoxy group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)benzonitrile
  • 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide has unique structural features that confer specific chemical and biological properties. For instance, the presence of the acetamide group may enhance its solubility and reactivity in certain reactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-4-2-3-5-11(10)19-8-13(17)15-9-6-12(16)14-7-9/h2-5,9H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXTCDZYQKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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